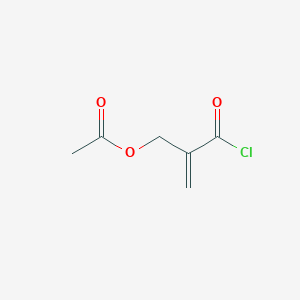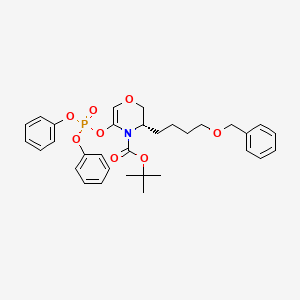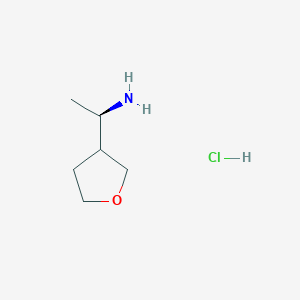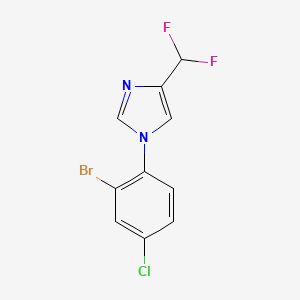
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl-imidazole precursor, followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the halogenation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and imidazole ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
- 1-(2-Chloro-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
- 1-(2-Bromo-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is unique due to the specific combination of bromine, chlorine, and difluoromethyl groups attached to the imidazole ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H6BrClF2N2 |
|---|---|
Poids moléculaire |
307.52 g/mol |
Nom IUPAC |
1-(2-bromo-4-chlorophenyl)-4-(difluoromethyl)imidazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-7-3-6(12)1-2-9(7)16-4-8(10(13)14)15-5-16/h1-5,10H |
Clé InChI |
XQOZBEQQONHZFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


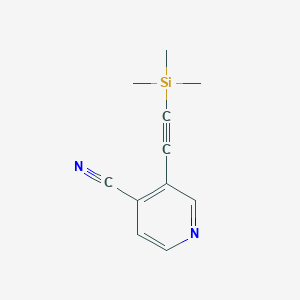

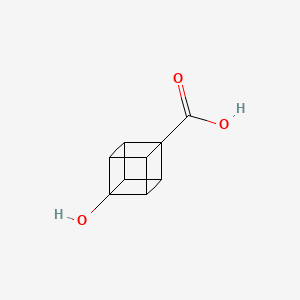


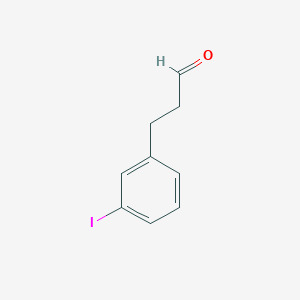
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
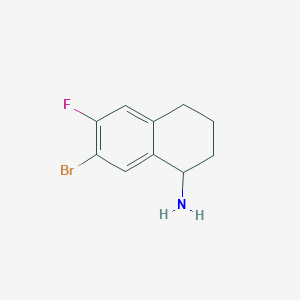
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
